1-(10H-phenothiazin-10-yl)-2-piperidino-1-ethanone
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Overview
Description
1-(10H-phenothiazin-10-yl)-2-piperidino-1-ethanone is a compound that belongs to the phenothiazine class of chemicals. . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-(10H-phenothiazin-10-yl)-2-piperidino-1-ethanone typically involves the reaction of phenothiazine with piperidine and an appropriate ethanone derivative. One common method involves the use of 10H-phenothiazine, which is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(10H-phenothiazin-10-yl)acetyl chloride. This intermediate is then reacted with piperidine to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1-(10H-phenothiazin-10-yl)-2-piperidino-1-ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted phenothiazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(10H-phenothiazin-10-yl)-2-piperidino-1-ethanone involves its interaction with various molecular targets and pathways. In the context of its anticancer activity, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and protect cells from oxidative stress . The compound’s antipsychotic effects are thought to be mediated through its interaction with dopamine receptors in the brain, leading to the modulation of neurotransmitter levels .
Comparison with Similar Compounds
1-(10H-phenothiazin-10-yl)-2-piperidino-1-ethanone can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Known for its antipsychotic properties, chlorpromazine is widely used in the treatment of schizophrenia and other psychiatric disorders.
Promazine: Another antipsychotic phenothiazine, promazine is used for its sedative and antiemetic effects.
Perphenazine: This compound is used to manage psychotic disorders and control severe nausea and vomiting.
The uniqueness of this compound lies in its combination of piperidine and phenothiazine moieties, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-phenothiazin-10-yl-2-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c22-19(14-20-12-6-1-7-13-20)21-15-8-2-4-10-17(15)23-18-11-5-3-9-16(18)21/h2-5,8-11H,1,6-7,12-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOXTUXETQWGLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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